Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Thermal Analysis Process Chemistry High-Temperature Reactions

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) (CAS 4285-28-3) is a research-use-only disodium salt featuring a saturated ethylene bridge linking two 5-aminobenzenesulphonate moieties. Unlike the fluorescent, stilbene-bridged analog DSD acid, this compound's non-conjugated bridge eliminates autofluorescence—critical for optical polymer and biomedical device applications. With a melting point >300°C, it serves as a thermally robust monomer for specialty polymers and a non-interfering internal standard for fluorescence-based HPLC, LC-MS, or CE assays. Its flexible ethylene backbone and dual sulfonate/amino groups also enable construction of tunable-porosity coordination networks for gas storage and catalysis research. Choose this specific architecture to avoid the spectral interference and rigid geometry inherent in fluorescent stilbene-based alternatives.

Molecular Formula C14H14N2Na2O6S2
Molecular Weight 416.4 g/mol
CAS No. 4285-28-3
Cat. No. B020123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,2'-ethylenebis(5-aminobenzenesulphonate)
CAS4285-28-3
Synonyms2,2’-(1,2-Ethanediyl)bis[5-aminobenzenesulfonic Acid Sodium Salt;  4,4’-Diamino-2,2’-dihydrostilbene Disulfonate Disodium Salt; 
Molecular FormulaC14H14N2Na2O6S2
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C14H16N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
InChIKeyKYHFFJTYSXRBCO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) (CAS 4285-28-3): Sourcing Guide & Procurement Baseline


Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) (CAS 4285-28-3), also catalogued as 2,2'-Ethylene-bis(5-aminobenzenesulfonate) Disodium Salt, is a sulfonic acid derivative featuring an ethylene bridge linking two 5-aminobenzenesulphonate moieties . With a molecular formula of C14H14N2Na2O6S2 and a molecular weight of approximately 416.38 g/mol, this disodium salt is characterized by a high melting point (>300°C) and is supplied as a solid for research use only . It is primarily utilized as a chemical intermediate, catalyst, and building block in organic synthesis and materials science .

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) (CAS 4285-28-3): Why In-Class Compounds Cannot Be Simply Interchanged


While this compound belongs to the broader class of aromatic sulfonates and diaminobenzene derivatives, generic substitution is precluded by the specific electronic and steric environment conferred by its unique ethylene bridge linking two 5-aminobenzenesulphonate groups . Unlike its close analog, 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), which possesses a rigid, conjugated stilbene (ethene-1,2-diyl) bridge, the saturated ethylene bridge in CAS 4285-28-3 eliminates conjugation, resulting in distinct physicochemical properties such as a high melting point (>300°C) and altered reactivity profiles [1]. This structural divergence directly impacts its performance as a catalyst, intermediate, or building block, making direct interchange with DSD acid or other sulfonates unreliable for critical research or industrial applications .

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) (CAS 4285-28-3): Quantified Differential Evidence Guide


Thermal Stability Advantage: Melting Point Comparison vs. DSD Acid

The target compound demonstrates exceptional thermal stability with a melting point exceeding 300°C . In contrast, the structurally analogous 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid, CAS 81-11-8) is reported to have a melting point of approximately 300°C . While both compounds are high-melting solids, the target compound's >300°C specification, often provided without decomposition, suggests a marginally higher thermal threshold, which may be critical in high-temperature reaction media or purification processes.

Thermal Analysis Process Chemistry High-Temperature Reactions

Structural Specificity for Conjugation-Dependent Applications: Ethylene vs. Stilbene Bridge

The target compound's saturated ethylene bridge (ethane-1,2-diyl) fundamentally differentiates it from the closely related 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), which contains a conjugated stilbene (ethene-1,2-diyl) bridge . DSD acid is a well-established intermediate for fluorescent whitening agents due to its extended pi-conjugation [1]. Conversely, the target compound's ethylene bridge lacks conjugation, rendering it non-fluorescent and thus unsuitable for fluorescence-based applications. This structural distinction is critical for researchers requiring a non-fluorescent scaffold to avoid optical interference in assays or for those seeking a building block with different electronic properties for polymerization or catalysis.

Molecular Design Optical Materials Fluorescent Probes

Sourcing and Availability: Reliable Research-Grade Supply from TRC

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) (CAS 4285-28-3) is commercially available from Toronto Research Chemicals (TRC) under catalog number E917400 . TRC is a reputable supplier of research chemicals and analytical standards, and its listing provides a reliable procurement channel. In contrast, while 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) is also widely available, the specific ethylene-bridged variant (CAS 4285-28-3) is a more specialized chemical with fewer suppliers. For researchers requiring a consistent, traceable source of this specific ethylene-bridged scaffold for method development or as a synthetic intermediate, the availability from a well-established vendor like TRC mitigates supply chain risk.

Chemical Procurement Analytical Standards Research Chemicals

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) (CAS 4285-28-3): Optimal Application Scenarios Driven by Differential Evidence


Synthesis of Non-Fluorescent, High-Temperature Polymers and Oligomers

The compound's high thermal stability (>300°C) and non-conjugated ethylene bridge make it an ideal monomer or crosslinking agent for the synthesis of specialty polymers requiring thermal resistance and optical clarity. Unlike DSD acid, its non-fluorescent nature ensures that the final polymer will not exhibit unwanted background fluorescence, a critical parameter for optical components, coatings, and biomedical device materials where autofluorescence must be minimized .

Analytical Method Development as a Non-Fluorescent Internal Standard

For analytical techniques such as HPLC, LC-MS, or capillary electrophoresis where fluorescent detection is employed, the target compound can serve as an ideal internal standard or matrix blank due to its lack of inherent fluorescence. This prevents signal interference, unlike DSD acid or other fluorescent sulfonates, ensuring accurate and reproducible quantification of analytes in complex mixtures .

Synthesis of Ethylene-Bridged Metal-Organic Frameworks (MOFs) or Coordination Polymers

The flexible ethylene bridge and dual sulfonate/amino chelating groups offer a unique geometry for constructing porous coordination networks. This structural flexibility can lead to materials with tunable porosity and guest-uptake properties distinct from those built with rigid stilbene-based linkers, making it a valuable building block for gas storage, separation, or catalysis research .

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